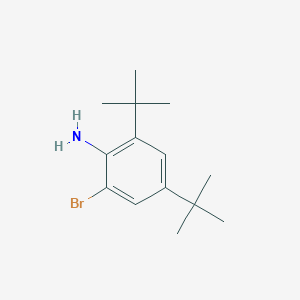

2-Bromo-4,6-DI-tert-butylaniline

説明

2-Bromo-4,6-Di-tert-butylaniline is a brominated aromatic amine characterized by two bulky tert-butyl substituents at the 4- and 6-positions of the benzene ring and a bromine atom at the 2-position. The tert-butyl groups impart significant steric hindrance, which influences the compound’s reactivity, solubility, and stability. This structure makes it a valuable intermediate in organic synthesis, particularly in reactions requiring steric protection of reactive sites or in the preparation of ligands for transition-metal catalysts.

特性

IUPAC Name |

2-bromo-4,6-ditert-butylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8H,16H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIUMRDZPOQCOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)N)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation Methods of 2-Bromo-4,6-di-tert-butylaniline

General Synthetic Strategy

The synthesis of this compound typically involves:

- Starting from 4,6-di-tert-butylaniline or its precursors.

- Selective bromination at the 2-position of the aromatic ring.

- Use of controlled reaction conditions to avoid polybromination or substitution at undesired positions.

- Purification by extraction, crystallization, or chromatography.

Stepwise Preparation Routes

Synthesis of 4,6-di-tert-butylaniline

While direct literature on 4,6-di-tert-butylaniline is limited, related tert-butylaniline syntheses provide insight. For example, 4-tert-butylaniline is prepared by catalytic hydrogenation of the corresponding nitro compound in ethanol under hydrogen atmosphere using a catalyst such as CPIP, achieving yields up to 99%.

Industrial methods for tert-butylanilines include Friedel-Crafts alkylation of aniline with isobutene or methyl tert-butyl ether using acid or metal-modified molecular sieve catalysts, with reaction temperatures between 180-250 °C and pressures up to 1 MPa.

Bromination to Introduce the 2-Bromo Substituent

Selective bromination of tert-butylanilines is achieved using N-bromosuccinimide (NBS) in polar aprotic solvents such as acetonitrile at low temperatures (0 °C to room temperature). For example, 2-bromo-4-tert-butylaniline was synthesized by reacting 4-tert-butylaniline with equimolar NBS in acetonitrile at 0 °C, followed by stirring at room temperature for 12 hours. The product was isolated by extraction with dichloromethane, washing with sodium hydroxide solution, filtration through silica, and solvent evaporation.

For 2,6-dibromo-4-tert-butylaniline, bromination of 4-tert-butylaniline with bromine in solvents like acetic acid or chloroform under controlled temperature yields the dibromo derivative, which can be purified by crystallization.

Specific Preparation of this compound

Though direct experimental procedures for this compound are scarce, the following approach can be inferred by analogy:

- Starting Material: 4,6-di-tert-butylaniline (prepared via Friedel-Crafts alkylation or catalytic hydrogenation of nitro precursors).

- Bromination: Controlled bromination using NBS or bromine to selectively introduce a bromine atom at the 2-position.

- Reaction Conditions: Use of acetonitrile or similar solvent, temperature control (0 °C to room temperature), and reaction times of 12 hours or more.

- Purification: Extraction with organic solvents, washing with aqueous base to remove acidic impurities, filtration through silica gel, and solvent removal under reduced pressure.

Data Table: Summary of Preparation Parameters

Summary Table of Key Physical and Chemical Properties of 2-Bromo-4-tert-butylaniline

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C10H14BrN | |

| Molecular Weight | 228.13 g/mol | |

| Boiling Point | 265 °C (literature) | |

| Density | 1.306 ± 0.06 g/cm³ (predicted) | |

| Refractive Index | 1.5680 to 1.5720 | |

| Physical Form | Clear liquid | Colorless to red to green |

| pKa | 2.86 ± 0.10 (predicted) | Reflects acidity/basicity |

| Storage Conditions | Keep in dark, inert atmosphere | Room temperature recommended |

化学反応の分析

Types of Reactions: 2-Bromo-4,6-DI-tert-butylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .

科学的研究の応用

2-Bromo-4,6-DI-tert-butylaniline has several applications in scientific research:

作用機序

The mechanism of action of 2-Bromo-4,6-DI-tert-butylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl groups influence its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes and biological effects .

類似化合物との比較

Key Compounds for Comparison:

- 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

- 2-Bromo-4,6-dimethylpyridine (CAS 4926-26-5)

- 2-Bromo-4-p-nitrobenzoylmethylenemesitylene (historical compound)

| Property | 2-Bromo-4,6-Di-tert-butylaniline | 2-Bromo-4'-methoxyacetophenone | 2-Bromo-4,6-dimethylpyridine |

|---|---|---|---|

| Core Structure | Benzene ring with -NH₂ group | Acetophenone derivative | Pyridine ring |

| Substituents | 2-Br, 4- and 6-tert-butyl | 2-Br, 4'-methoxy | 2-Br, 4- and 6-methyl |

| Steric Effects | High (tert-butyl groups) | Moderate (methoxy group) | Low (methyl groups) |

| Electronic Effects | Electron-donating (-NH₂, tert-butyl) | Electron-withdrawing (methoxy) | Moderately electron-withdrawing (pyridine ring) |

Analysis :

- The tert-butyl groups in this compound provide steric shielding, reducing nucleophilic substitution reactivity at the bromine site compared to less hindered analogs like 2-Bromo-4,6-dimethylpyridine .

- The electron-donating -NH₂ group in the aniline derivative contrasts with the electron-withdrawing methoxy group in 2-Bromo-4'-methoxyacetophenone, which would direct electrophilic substitution differently .

Physical Properties

Analysis :

- The tert-butyl groups in the target compound likely increase its melting point and lipophilicity (log KOW) compared to 2-Bromo-4'-methoxyacetophenone (log KOW = 2.1) .

- The pyridine derivative’s methyl groups may result in lower steric hindrance and solubility in polar solvents compared to the tert-butyl-substituted aniline.

Reactivity and Stability

This compound:

- Steric hindrance from tert-butyl groups may slow substitution reactions (e.g., Suzuki coupling) but enhance stability under harsh conditions.

- The -NH₂ group is susceptible to oxidation unless protected.

2-Bromo-4'-methoxyacetophenone:

2-Bromo-4-p-nitrobenzoylmethylenemesitylene:

- Undergoes hydrogenation to form amino derivatives, indicating reducible nitro groups .

Key Differences :

Transport and Environmental Impact :

- 2-Bromo-4'-methoxyacetophenone is classified as non-hazardous to water (nwg) but falls under ADR Class 8 (corrosive) for transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。